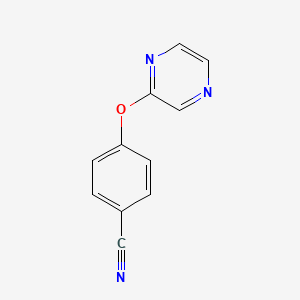

4-(Pyrazin-2-yloxy)benzonitrile

Übersicht

Beschreibung

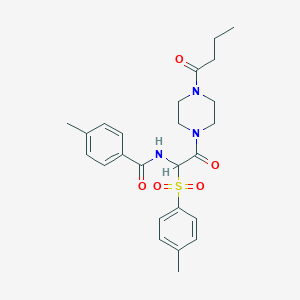

4-(Pyrazin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves the use of 2-Iodopyrazine, copper(I) iodide, cesium carbonate, 4-hydroxybenzonitrile, and N,N-dimethylglycine hydrochloride . The mixture is heated at 90°C for 138 hours. The product is then purified to give an off-white solid .Molecular Structure Analysis

The molecular weight of this compound is 197.2 . The InChI key is ZCONJIRINUOULK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance .Wissenschaftliche Forschungsanwendungen

Anticancer Activity and DNA Binding

A study focused on the anticancer activity, DNA binding, and docking studies of M(ii)-complexes derived from a new pyrazine–thiazole ligand, highlighting the synthesis, structure, and DFT of Zn(ii), Cu(ii), and Ni(ii) complexes. These complexes have been synthesized and characterized, indicating potential applications in anticancer therapies (Bera et al., 2021).

Catalysis

Research on ZnO-beta zeolite as a catalyst for the synthesis of Tetrahydrobenzo[b]pyrans demonstrates its effectiveness and efficiency. This work emphasizes the advantages of using ZnO-beta zeolite, including good to excellent yields, short reaction times, and the recoverability and reusability of the catalyst, which are critical for sustainable chemical synthesis (Katkar et al., 2011).

Intramolecular Charge Transfer

An investigation into the intramolecular charge-transfer properties of a molecule with a large donor group, specifically 4′-(pyren-1-yl)benzonitrile, reveals insights into the electronic transitions and energies that affect fluorescence and absorption spectra. This research could have implications for the development of new optical materials and sensors (Dobkowski et al., 2002).

Hybrid and Bioactive Cocrystals

A study on hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids provides a detailed analysis of structure, spectroscopic characteristics, and potential applications. This research, which includes DFT calculations and Molecular Dynamics simulations, suggests the cocrystals' applicability in photovoltaic systems for energy conversion and as new anti-TB drugs (Al-Otaibi et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-pyrazin-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCONJIRINUOULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665833 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

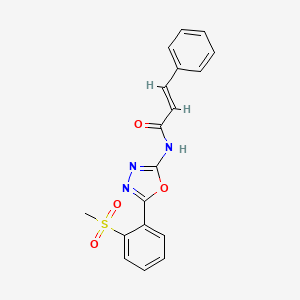

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)

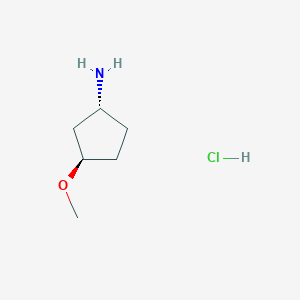

![3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2748494.png)

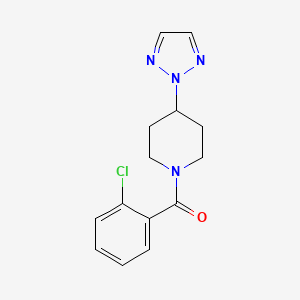

![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)

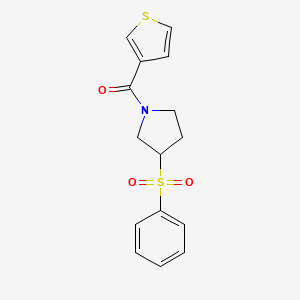

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)

![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)